molecular formula C12H15NO2 B119850 Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate CAS No. 144646-54-8

Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate

Cat. No. B119850
M. Wt: 205.25 g/mol
InChI Key: YTHRSEHMUAHYOU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate, also known as MDMAN, is a chemical compound that has been widely used in scientific research due to its unique properties. MDMAN is a chiral molecule that contains both an amino and a carboxylate functional group, making it a useful building block for the synthesis of various molecules.

Scientific Research Applications

Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of chiral molecules. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be used as a chiral auxiliary to induce chirality in other molecules. It has also been used in the synthesis of various natural products, such as alkaloids and steroids.

Mechanism Of Action

The mechanism of action of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions, such as the condensation reaction mentioned earlier. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also act as a ligand for metal ions, which can lead to the formation of metal complexes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its high yield in synthesis. It is also a relatively inexpensive compound, making it accessible for use in various experiments. However, one limitation of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also be used in the development of new materials, such as polymers and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate.
Conclusion:
In conclusion, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is a useful compound that has been widely used in scientific research for various applications. Its unique properties make it a valuable building block for the synthesis of chiral molecules and natural products. While there is limited information available on its biochemical and physiological effects, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has shown potential as an antibacterial and antifungal agent and as an inhibitor of cancer cell growth. Further research is needed to fully understand the potential applications and limitations of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research.

Synthesis Methods

Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be synthesized using several methods. One of the most common methods is the condensation reaction between 2-naphthylamine and methyl 2-bromo-3-oxobutanoate, which yields Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate as a white solid with a high yield. Another method involves the reaction between 2-naphthylamine and methyl 2-chloro-3-oxobutanoate in the presence of a base.

properties

CAS RN

144646-54-8

Product Name

Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3/t12-/m1/s1

InChI Key

YTHRSEHMUAHYOU-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)[C@]1(CCC2=CC=CC=C2C1)N

SMILES

COC(=O)C1(CCC2=CC=CC=C2C1)N

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C2C1)N

synonyms

2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-,methylester,(2R)-(9CI)

Origin of Product

United States

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